Hematoporphyrin

Overview

Description

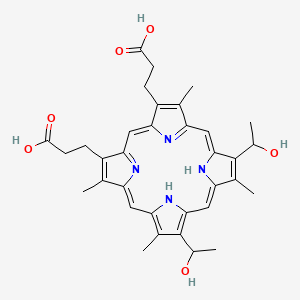

Hematoporphyrin is a porphyrin compound derived from hemin, a component of hemoglobin. It is a deeply colored solid that is usually encountered as a solution. This compound is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). Its chemical structure was determined in 1900 . This compound is primarily known for its use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin is prepared by treating hemin with acetic acid and sulfuric acid. The reaction involves the hydration of the vinyl groups in protoporphyrin IX to form this compound . Another method involves the acetylation of this compound followed by hydrolysis to produce this compound derivative (HPD), which is also used in photodynamic therapy .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The stock solution of this compound is usually kept at low temperatures to maintain stability .

Chemical Reactions Analysis

Photodynamic Activation

Hematoporphyrin derivatives exhibit photosensitizing properties, generating reactive oxygen species (ROS) upon light irradiation.

Singlet Oxygen Production

-

Mechanism : Excitation by visible light (400–650 nm) promotes this compound to an excited state, transferring energy to molecular oxygen to form singlet oxygen () .

-

Quantitative Data :

Sonochemical Activation

Ultrasound enhances this compound’s reactivity by generating active oxygen species:

-

TMPone Nitroxide Formation : this compound (Hp) in oxygenated solutions under ultrasound increases nitroxide production rates. Sodium azide or histidine inhibits this effect, indicating ROS involvement .

-

Deuterium Substitution : Substituting deuterium oxide doubles nitroxide production, suggesting hydrogen isotope effects .

| Activation Method | Key Observations | Citations |

|---|---|---|

| Light irradiation | Singlet oxygen generation, tumor targeting | |

| Ultrasound | Enhanced ROS production, inhibited by azide |

Analytical Characterization

This compound derivatives are analyzed using advanced chromatographic and spectroscopic methods:

-

HPLC Analysis :

-

Fluorescence Spectroscopy :

Biological Relevance

Chemical reactivity underpins this compound’s therapeutic efficacy:

-

Tumor Localization : Chlorin-hematoporphyrin esters (CHE) accumulate in hypoxic tumor environments, leveraging HIF-mediated targeting .

-

Apoptosis Induction : Photodynamic therapy with this compound derivatives downregulates the PI3K/AKT/mTOR pathway, suppressing tumor cell viability .

Stability and Metabolism

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy utilizes photosensitizing agents like hematoporphyrin to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The following sections summarize key studies demonstrating the efficacy of this compound in PDT.

Efficacy in Cancer Treatment

- Breast Cancer : A study developed a polyethylene glycol-modified this compound-based nanoparticle system that loaded doxorubicin, achieving a synergistic effect when combined with PDT. This system significantly reduced the IC50 value and promoted apoptosis in drug-resistant breast cancer cells while showing minimal toxicity .

- Liver Cancer : Research indicated that this compound derivatives combined with gadolinium-based magnetic resonance imaging significantly improved treatment outcomes for hepatocellular carcinoma patients. The study reported enhanced anti-proliferative effects at lower concentrations of this compound derivatives .

- Esophageal Cancer : this compound derivative photodynamic therapy was shown to suppress cell viability and induce apoptosis in esophageal squamous cell carcinoma cells by downregulating the PI3K/AKT/mTOR signaling pathway .

Clinical Studies

Clinical applications of this compound derivatives have been documented in various cancers:

- A clinical trial involving 21 patients with lung cancer demonstrated that 20 out of 24 lesions responded positively to PDT using this compound derivatives, with no severe complications reported .

- In another study, patients treated with this compound-mediated photo-sonodynamic therapy exhibited significantly higher survival rates compared to control groups, indicating the potential for improved therapeutic strategies .

Drug Delivery Systems

This compound is also being investigated as a component of advanced drug delivery systems:

- Nanoparticle Systems : this compound-based nanoparticles have been designed to enhance drug delivery efficiency. For instance, a study reported that nanoparticles modified with this compound could achieve ultra-high tumor uptake and effective tumor ablation without myocardial injury during treatment .

- Combination Therapies : Recent advancements have integrated this compound with ultrasound and laser applications, enhancing tumor growth inhibition and survival rates in experimental models of breast adenocarcinoma .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : In a cohort of lung cancer patients treated with PDT using this compound derivatives, three lesions achieved complete remission, showcasing the potential for this therapy in clinical settings .

- Case Study 2 : A study focusing on esophageal cancer demonstrated that combining this compound PDT with PI3K inhibitors resulted in enhanced therapeutic efficacy compared to PDT alone, indicating a promising direction for future research .

Mechanism of Action

The mechanism of action of hematoporphyrin in photodynamic therapy involves several steps:

Administration: this compound is administered to the patient and accumulates preferentially in cancer cells.

Activation: The compound is activated by exposure to a specific wavelength of light.

Generation of Reactive Oxygen Species: Upon activation, this compound generates reactive oxygen species (ROS), such as singlet oxygen.

Cellular Damage: The ROS cause damage to cellular components, leading to cell death.

Comparison with Similar Compounds

Hematoporphyrin is part of a larger family of porphyrin compounds, which include:

Protoporphyrin IX: The precursor to this compound, differing by the presence of vinyl groups instead of hydroxyethyl groups.

Chlorophyll: A naturally occurring porphyrin involved in photosynthesis, with a similar structure but different functional groups.

Uroporphyrin: Another porphyrin derivative with carboxyl groups instead of hydroxyethyl groups.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a photosensitizer in photodynamic therapy. Its specific structure allows it to generate reactive oxygen species upon activation by light, making it highly effective in targeting and killing cancer cells .

Biological Activity

Hematoporphyrin is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures that can bind metal ions. This compound and its derivatives, particularly this compound derivative (HpD), have gained significant attention in the field of photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, exploring its mechanisms, applications in cancer treatment, and relevant case studies.

This compound acts primarily as a photosensitizer in photodynamic therapy. Upon exposure to specific wavelengths of light (typically in the red region), this compound absorbs energy and transitions to an excited state. This process leads to the generation of singlet oxygen and other ROS, which can induce apoptosis and necrosis in targeted cells, particularly cancer cells.

Key Mechanisms Include:

- Induction of Apoptosis: this compound has been shown to decrease mitochondrial membrane potential, leading to cell death via apoptosis in various cancer cell lines, such as glioma cells .

- Enhanced Immunogenicity: The use of this compound in PDT has been associated with increased expression of immune markers on tumor cells, suggesting potential for vaccine-like effects against tumors .

- Selective Tumor Targeting: this compound tends to localize in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for targeted treatment with minimal damage to surrounding healthy tissues .

In Vivo Studies

Research has demonstrated the effectiveness of this compound derivatives in vivo. A study measuring necrosis depth in implanted tumors in mice revealed that while some components of HpD were inactive, others like mono- and di-acetates exhibited significant biological activity when light was applied . This indicates that the preparation and formulation of this compound are critical for its therapeutic efficacy.

Case Studies

- Photodynamic Therapy for Gliomas:

- Combination Therapies:

Table 1: Summary of Biological Activities of this compound Derivatives

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| This compound | Moderate activity | Photodynamic action leading to ROS generation |

| This compound Diacetate | High activity | Enhanced ROS production and apoptosis induction |

| Hydroxyethylvinyldeuteroporphyrin | Inactive | No significant biological effect observed |

| Protoporphyrin | Inactive | Lacks effective photodynamic properties |

Table 2: Case Studies on this compound Applications

| Study | Focus | Findings |

|---|---|---|

| U251 Glioma Cells Study | PDT effects on glioma | Dose-dependent inhibition of growth |

| HIFU Combination Therapy | Enhanced delivery systems | Increased cytotoxicity with combined treatment |

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030645, DTXSID00864508 | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14459-29-1, 136752-88-0 | |

| Record name | Hematoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photosan 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoporphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.